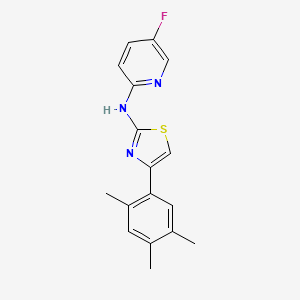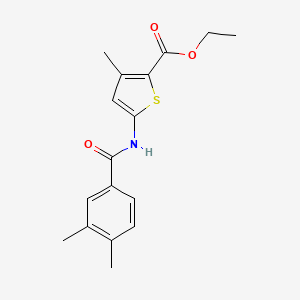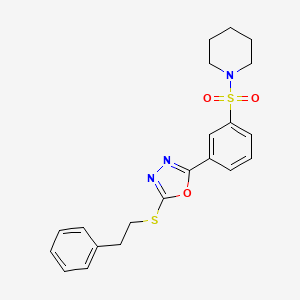
2,2'-((9H-fluorene-2,7-disulfonyl)bis(azanediyl))dipropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-((9H-fluorene-2,7-disulfonyl)bis(azanediyl))dipropanoic acid, also known as FDAA, is a fluorescent molecule that has gained significant attention in the scientific community due to its unique properties. It is widely used in biochemical and physiological research as a probe for protein binding and detection.
Aplicaciones Científicas De Investigación
Polymer Electrolyte Membranes
Polymer electrolyte membranes (PEMs) derived from novel fluorine-containing poly(arylene ether ketone)s, which may include derivatives of fluorene, demonstrate significant potential for fuel cell applications. Sulfonation of these polymers, a chemical process that introduces sulfonic acid groups into the polymer structure, enables the production of membranes with high proton conductivity, essential for the efficient operation of proton exchange fuel cells (PEFCs) and direct methanol fuel cells (DMFCs). These membranes offer a good balance between proton conductivity and methanol permeability, alongside sufficient thermal stability for practical use (Sakaguchi et al., 2012).
Sulfonated Polyimides for Fuel Cells
Sulfonated polyimides synthesized from monomers related to fluorene show promising applications in fuel cells. These materials exhibit excellent proton conductivity across a range of relative humidity levels, comparable to or even surpassing that of Nafion 117, a standard in fuel cell membrane technology. This high level of performance is attributed to the strategic sulfonation of fluorene derivatives, which enhances the materials' ability to conduct protons (Guo et al., 2002).
Sulfonated Block Copolymers for Fuel-Cell Applications
Research into sulfonated block copolymers incorporating fluorenyl groups has led to materials with high proton conductivity, making them suitable for fuel-cell applications. These materials demonstrate superior performance in terms of water uptake, mechanical properties, and proton conductivity compared to some traditional fuel cell membrane materials. The unique structural features of these copolymers, including their phase-separated morphology, contribute to their effectiveness (Bae et al., 2009).
Optical and Electronic Materials
Fluorene and its derivatives have been explored for applications in optical and electronic materials, including the development of novel polyimides and merocyanine dyes. These compounds exhibit unique optical properties, such as high transparency and low dielectric constants, making them suitable for use in advanced electronic devices and photonic applications. Their synthesis and characterization reveal potential for enhancing the performance and stability of materials used in electronics (Zhang et al., 2010; Kurdyukova et al., 2012).
Propiedades
IUPAC Name |
2-[[7-(1-carboxyethylsulfamoyl)-9H-fluoren-2-yl]sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O8S2/c1-10(18(22)23)20-30(26,27)14-3-5-16-12(8-14)7-13-9-15(4-6-17(13)16)31(28,29)21-11(2)19(24)25/h3-6,8-11,20-21H,7H2,1-2H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOJQRYEBZAWNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Furylmethyl)[(2-methyl-5-nitrophenyl)sulfonyl]amine](/img/structure/B2945281.png)

![4-[[2-(Phenylmethyl)-1-benzimidazolyl]sulfonyl]morpholine](/img/structure/B2945285.png)
![3-(4-(methylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2945286.png)

![4-Methyl-6-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2945289.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B2945291.png)
![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide](/img/structure/B2945293.png)

![5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2945297.png)
![2,5-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2945298.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2945303.png)